3-(2-Allylphenoxy)propane-1,2-diol
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Overview
Description
3-(2-Allylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . This compound is characterized by the presence of an allyl group attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allylphenoxy)propane-1,2-diol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenoxide ion to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Allylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Allylphenoxy)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of 3-(2-Allylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-propanediol: Similar in structure but lacks the phenoxy group.
3-Phenoxypropane-1,2-diol: Similar but without the allyl group.
1,2-Propanediol, 3-phenoxy-: Another related compound with a phenoxy group attached to propane-1,2-diol .
Uniqueness
3-(2-Allylphenoxy)propane-1,2-diol is unique due to the presence of both allyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63905-22-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H16O3/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,13-14H,1,5,8-9H2 |
InChI Key |
NRIXNDFJJSOBCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
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